molecular formula C17H10N2O3 B3870236 3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE

3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE

Cat. No.: B3870236
M. Wt: 290.27 g/mol
InChI Key: NLZPXXQWZYXJKA-UHFFFAOYSA-N
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Description

3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE is a complex organic compound that features both benzimidazole and chromenone moieties. Benzimidazole is a heterocyclic aromatic organic compound, while chromenone is a derivative of coumarin. The combination of these two structures in a single molecule endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE typically involves the condensation of benzimidazole derivatives with chromenone derivatives. One common method involves the use of a benzimidazole carboxylic acid and a chromenone derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The chromenone moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,3-BENZIMIDAZOL-1-YL)BENZENECARBALDEHYDE
  • 2-(1H-BENZIMIDAZOL-2-YL)-1H-BENZIMIDAZOLE
  • 1-(1H-BENZIMIDAZOL-1-YL)-2-BENZYL-3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE

Uniqueness

3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE is unique due to the presence of both benzimidazole and chromenone moieties in a single molecule. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds. The dual functionality allows it to interact with a wider range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(benzimidazole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c20-16(19-10-18-13-6-2-3-7-14(13)19)12-9-11-5-1-4-8-15(11)22-17(12)21/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZPXXQWZYXJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE
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3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE
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3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE
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3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE
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3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE
Reactant of Route 6
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3-(1H-1,3-BENZIMIDAZOL-1-YLCARBONYL)-2H-CHROMEN-2-ONE

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